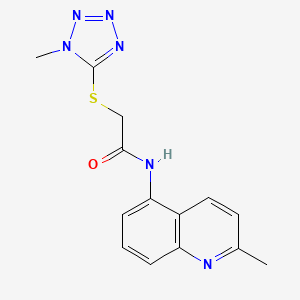

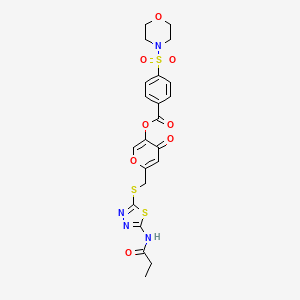

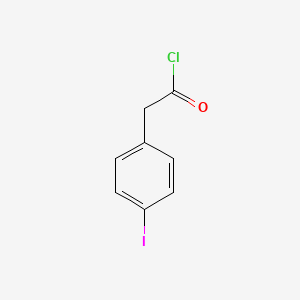

![molecular formula C12H10N4O2S B3016779 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid CAS No. 333787-61-4](/img/structure/B3016779.png)

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid” is a compound that has been synthesized and studied for its potential antidepressant activity . It belongs to a series of compounds known as N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides .

Synthesis Analysis

The compound was synthesized by condensation of a tricyclic compound, 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione, with chloro N-phenylacetamides . The tricyclic compound was obtained by condensation of Isatin with thiosemicarbazide .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of Isatin with thiosemicarbazide to form a tricyclic compound, followed by condensation with chloro N-phenylacetamides .

科学的研究の応用

Iron Chelation in Cancer Therapy

The avidity of cancer cells for iron highlights the potential for iron chelators to be used in cancer treatment. Researchers have designed and synthesized a novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety based on the structure of an iron chelator called VLX600 . Among these derivatives, compound 3k demonstrated strong antiproliferative activity against various cancer cell lines (A549, MCF-7, Hela, and HepG-2) with lower cytotoxicity against normal cells (HEK293). Further investigations revealed that 3k selectively bound to ferrous ions and arrested the cell cycle at the G1 phase, inducing apoptosis via the mitochondria pathway. This suggests that 3k could serve as a valuable lead compound for cancer treatment.

Anticancer Activity

Solid cancers account for approximately 90% of all cancers, and most reported iron chelators exhibit significant inhibition against malignant solid cancers . The hexadentate iron chelator Deferoxamine (DFO) and the tridentate iron chelator Deferasirox (DFX) have demonstrated anti-cancer activity by arresting the cell cycle and inducing apoptosis . Compound 3k’s selective binding to ferrous ions and its impact on cancer cell proliferation align with this mechanism.

Synthesis and Characterization

Researchers have synthesized N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides, expanding the chemical space around this compound . Such efforts contribute to understanding its structure-activity relationships and potential modifications for improved efficacy.

Chemical Derivatives and Structure-Activity Relationships

Exploring derivatives and their biological activities is crucial. Researchers have synthesized and evaluated various analogs of this compound to identify promising candidates for further investigation . Investigating the impact of structural modifications on antiproliferative activity and iron binding affinity can guide drug development.

特性

IUPAC Name |

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c1-6(11(17)18)19-12-14-10-9(15-16-12)7-4-2-3-5-8(7)13-10/h2-6H,1H3,(H,17,18)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTNNCKCADYSOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=C(C3=CC=CC=C3N2)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3016696.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide](/img/structure/B3016706.png)

![N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide](/img/structure/B3016715.png)